
3-Fluoro-5-iodotyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-iodotyrosine is a halogenated derivative of the amino acid tyrosine. This compound is characterized by the substitution of hydrogen atoms on the aromatic ring of tyrosine with fluorine and iodine atoms at the 3 and 5 positions, respectively. The presence of these halogens imparts unique chemical and biological properties to the molecule, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Fluoro-5-iodotyrosine typically involves multi-step organic reactions. One common method is the iodination of a fluorinated tyrosine derivative. For example, Fmoc-Tyr(tBu)-OH can be iodinated under silver-mediated conditions to yield the desired product . Another approach involves the use of Suzuki-Miyaura cross-coupling reactions, which are widely applied for forming carbon-carbon bonds in the presence of palladium catalysts . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Fluoro-5-iodotyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the halogen atoms, reverting the compound to a simpler tyrosine derivative.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as palladium catalysts, silver salts, and various oxidizing or reducing agents are commonly used in these reactions. Conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodotyrosine involves its interaction with specific molecular targets and pathways. One known target is the enzyme superoxide dismutase, which plays a role in mitigating oxidative stress within cells . The compound’s halogen atoms influence its binding affinity and reactivity, affecting the enzyme’s activity and stability. Additionally, the presence of fluorine and iodine can alter the compound’s electronic properties, impacting its interactions with other biomolecules.
Comparison with Similar Compounds
3-Fluoro-5-iodotyrosine can be compared with other halogenated tyrosine derivatives, such as:
3-Fluorotyrosine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3,5-Difluorotyrosine: Contains two fluorine atoms, which can lead to different electronic and steric effects compared to the iodine-containing derivative.
3-Iodotyrosine: Lacks the fluorine atom, affecting its overall reactivity and biological activity.
The uniqueness of this compound lies in the combination of both fluorine and iodine atoms, which imparts distinct chemical and biological properties not observed in its mono-halogenated counterparts.
Properties
CAS No. |
369-97-1 |
|---|---|
Molecular Formula |
C9H9FINO3 |
Molecular Weight |
325.08 g/mol |
IUPAC Name |
2-amino-3-(3-fluoro-4-hydroxy-5-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9FINO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) |
InChI Key |
SBSBDTRZKUAPKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)I)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





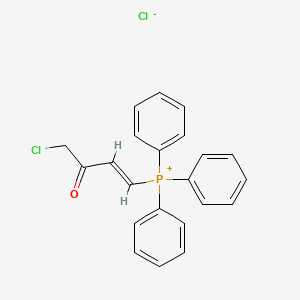
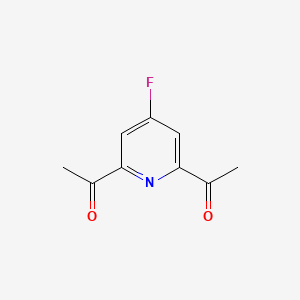
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-](/img/structure/B12836294.png)
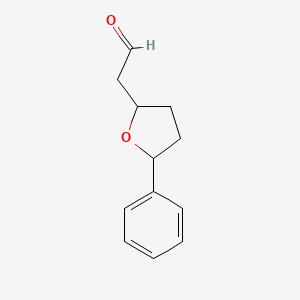

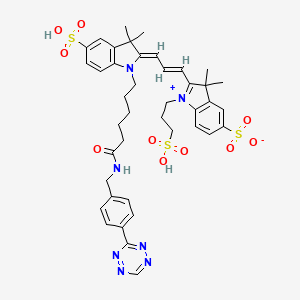
![1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol](/img/structure/B12836309.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-](/img/structure/B12836314.png)
![1-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12836328.png)
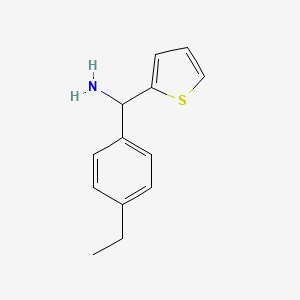
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B12836353.png)
